molecular formula C19H33BrO B12914950 2-(9-Bromononyl)-3-methyl-5-pentylfuran CAS No. 88646-93-9

2-(9-Bromononyl)-3-methyl-5-pentylfuran

Cat. No.: B12914950
CAS No.: 88646-93-9
M. Wt: 357.4 g/mol
InChI Key: LCYQEITWEQXUMP-UHFFFAOYSA-N
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Description

2-(9-Bromononyl)-3-methyl-5-pentylfuran is a furan-based organic compound with the CAS Number 88646-93-9 and a molecular formula of C19H33BrO . It has a molecular weight of 357.37 g/mol . This brominated compound serves as a valuable synthetic intermediate and building block in organic chemistry and chemical biology research . Researchers utilize this and related furan compounds, such as the iodononyl and carboxylic acid analogues, as precursors in the synthesis of more complex molecules, particularly in the field of lipid and fatty acid research . For instance, it can be used to synthesize compounds like 9-(3-Methyl-5-pentyl-2-furyl)nonanoic acid, which is a structure of interest in fatty acid studies . The compound is part of a family of furan derivatives that are investigated for their chemical properties and potential applications in specialized chemical syntheses . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88646-93-9

Molecular Formula

C19H33BrO

Molecular Weight

357.4 g/mol

IUPAC Name

2-(9-bromononyl)-3-methyl-5-pentylfuran

InChI

InChI=1S/C19H33BrO/c1-3-4-10-13-18-16-17(2)19(21-18)14-11-8-6-5-7-9-12-15-20/h16H,3-15H2,1-2H3

InChI Key

LCYQEITWEQXUMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(O1)CCCCCCCCCBr)C

Origin of Product

United States

Advanced Reaction Chemistry and Mechanistic Studies of 2 9 Bromononyl 3 Methyl 5 Pentylfuran

Reactivity of the Furan (B31954) Heterocycle with Alkyl and Halogenated Alkyl Substituents

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents at the 2, 3, and 5 positions significantly influence its reactivity and the regiochemical outcome of its reactions.

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including furans. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate-determining step is the initial attack, which disrupts the aromatic system. masterorganicchemistry.com

For substituted furans like 2-(9-Bromononyl)-3-methyl-5-pentylfuran, the regioselectivity of EAS is directed by the electronic properties of the substituents. In furan, electrophilic attack preferentially occurs at the 2 and 5 positions, as the resulting carbocation intermediate can be stabilized by three resonance structures, compared to only two for attack at the 3 or 4 positions. quora.com

In the case of this compound, the 2- and 5-positions are occupied. The pentyl group at C5 and the methyl group at C3 are both electron-donating groups, which activate the furan ring towards electrophilic attack. The 9-bromononyl group at C2, while containing an electronegative bromine atom, is primarily an alkyl chain and thus also acts as an activating group through an inductive effect. The directing influence of these substituents on any further electrophilic substitution would depend on their relative activating strengths and the reaction conditions. Generally, all alkyl groups are considered ortho-/para-directing activators in electrophilic aromatic substitution. libretexts.org

The nitration of substituted benzenes provides a well-studied analogy. For instance, the nitration of methylbenzene results in a mixture of 2- and 4-nitromethylbenzene, demonstrating the ortho- and para-directing effect of the methyl group. libretexts.org Similarly, for the title compound, any subsequent EAS would likely occur at the remaining unsubstituted position, C4, although the combined directing effects of the three existing substituents would need to be considered.

Nucleophilic Reactivity and Halogen Exchange at the Bromononyl Moiety

The terminal bromine atom on the 9-bromononyl side chain is a site for nucleophilic substitution reactions. researchgate.net One common reaction is halogen exchange, such as the Finkelstein reaction, where a bromide is replaced by another halide, like iodide or chloride. youtube.com This reaction is typically carried out using a salt of the desired halide (e.g., sodium iodide) in a solvent like acetone, where the resulting sodium bromide is insoluble and precipitates, driving the equilibrium towards the product. youtube.com

The reactivity of the C-Br bond can be influenced by the furan ring, although its effect is transmitted through a long, flexible alkyl chain. The furan ring and its alkyl substituents are electron-donating, which could have a minor electronic effect on the distant electrophilic carbon of the C-Br bond. However, steric hindrance from the bulky substituted furan group is unlikely to be a significant factor due to the length of the nonyl chain.

Radical Reactions Involving the Alkyl and Bromo-Alkyl Chains

The C-Br bond in the 9-bromononyl group can undergo homolytic cleavage to form a radical, especially in the presence of radical initiators like UV light or peroxides. libretexts.orgcrunchchemistry.co.uk This can initiate a free radical substitution reaction, where the bromine atom is replaced by another group. libretexts.org For example, in the presence of a hydrogen donor, the bromoalkane can be reduced to the corresponding alkane.

The mechanism of such a reaction involves three main stages: initiation, propagation, and termination. crunchchemistry.co.uk

Initiation: The weak C-Br bond breaks to form a bromine radical and a nonylfuran radical.

Propagation: The nonylfuran radical can abstract a hydrogen atom from a donor molecule, or the bromine radical can abstract a hydrogen from another molecule to form HBr and a new radical. This new radical can then react with another molecule of the bromoalkane, propagating the chain reaction. chemguide.co.uk

Termination: The reaction is terminated when two radicals combine. ucsb.edu

The stability of the radical intermediate is a key factor in these reactions. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. libretexts.org In the case of the 9-bromononyl chain, the initial radical would be primary.

Pericyclic Reactions and Ring-Opening Behavior of Substituted Furans

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and involve the reorganization of electrons. adichemistry.com Furans can participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition. ucm.es The reactivity of the furan in a Diels-Alder reaction is influenced by its substituents. Electron-donating groups, such as the methyl and pentyl groups in the title compound, generally increase the reactivity of the furan diene. ucm.es

Substituted furans can also undergo ring-opening reactions under certain conditions, such as upon exposure to heat, light, or acidic conditions. acs.orggoogle.comnih.gov For example, the polymerization of furfuryl alcohol is known to be accompanied by acid-catalyzed ring-opening side reactions. mdpi.com Photoinduced ring-opening of furan has also been studied, proceeding through excited states. researchgate.net The specific conditions and products of ring-opening for this compound would depend on the nature of the stimulus and the stability of the resulting open-chain species.

Detailed Mechanistic Investigations of Synthetic Transformations

The C-Br bond in this compound makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. chemistryjournals.netchemistryjournals.net

Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Kumada, and Stille couplings, typically proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.netchemistryjournals.netyoutube.com

Oxidative Addition: The reaction is initiated by the oxidative addition of the organic halide (in this case, the bromoalkylfuran) to a low-valent transition metal complex (e.g., Pd(0) or Ni(0)). youtube.com This step involves the metal center inserting into the C-Br bond, leading to an increase in its oxidation state (e.g., to Pd(II) or Ni(II)).

Transmetalation: The resulting organometallic complex then reacts with an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling or a Grignard reagent in Kumada coupling) in a step called transmetalation. chemistryjournals.netyoutube.com This transfers the organic group from the nucleophile to the transition metal center.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the metal center couple and are eliminated as the final product, regenerating the low-valent metal catalyst which can then re-enter the catalytic cycle. chemistryjournals.netyoutube.com

Nickel-catalyzed reactions are particularly noteworthy for their ability to involve multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) and to proceed through radical mechanisms, especially with alkyl electrophiles. nih.govnih.govsquarespace.com For a C(sp³)-Br bond like the one in the bromononyl chain, a radical pathway initiated by a Ni(I) species is plausible. nih.govresearchgate.net

The choice of transition metal, ligands, and reaction conditions is crucial for the efficiency and selectivity of these transformations. chemistryjournals.netchemistryjournals.net Palladium catalysts are widely used for a variety of cross-coupling reactions involving heterocyclic compounds. nih.govmdpi.comcnr.itnih.gov

Interactive Data Table: Key Mechanistic Steps in Transition Metal-Catalyzed Cross-Coupling

Mechanistic StepDescriptionKey Species Involved
Oxidative Addition The metal catalyst inserts into the carbon-halogen bond of the electrophile. The oxidation state of the metal increases.R-X (electrophile), M(0) (catalyst) → R-M(II)-X
Transmetalation An organic group is transferred from an organometallic nucleophile to the metal center.R-M(II)-X, R'-M' (nucleophile) → R-M(II)-R'
Reductive Elimination The two organic groups on the metal center couple and are eliminated as the final product. The metal catalyst is regenerated in its lower oxidation state.R-M(II)-R' → R-R' (product), M(0) (catalyst)

Intermediates and Transition States in Key Reactions

The reactivity of this compound is largely dictated by the furan ring's ability to undergo various transformations, including electrophilic aromatic substitution and cycloaddition reactions. The nature of the intermediates and transition states in these reactions is critical for determining the reaction outcomes and regioselectivity.

Electrophilic Aromatic Substitution:

Furan and its derivatives are generally more reactive towards electrophiles than benzene (B151609) due to the electron-donating nature of the oxygen atom, which enhances the electron density of the ring. pearson.comchemrxiv.org Electrophilic attack on the furan ring of this compound is expected to proceed via the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. pearson.com The stability of this intermediate determines the position of substitution.

In substituted furans, electrophilic attack preferentially occurs at the most nucleophilic position. For 2,3,5-trisubstituted furans, the remaining unsubstituted position (C4) is the primary site for electrophilic attack. The mechanism involves the attack of an electrophile (E⁺) on the C4 position, leading to a cationic intermediate. This intermediate is stabilized by resonance, with the positive charge delocalized over the furan ring and the oxygen atom. The subsequent loss of a proton restores the aromaticity of the furan ring, yielding the C4-substituted product.

The transition state for this process involves the partial formation of the C-E bond and partial breaking of the C-H bond, with the furan ring temporarily losing its aromaticity. pearson.com The energy of this transition state is influenced by the electronic effects of the substituents on the ring. The electron-donating alkyl groups (methyl and pentyl) at positions C3 and C5, and the long alkyl chain at C2, are expected to stabilize the positive charge in the transition state, thereby facilitating the reaction.

Diels-Alder Reaction:

Furan can also act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. mdpi.com The reaction of this compound with a dienophile would proceed through a concerted or stepwise mechanism, leading to the formation of a 7-oxabicyclo[2.2.1]heptene derivative.

Computational studies on the Diels-Alder reactions of substituted furans have provided insights into the nature of the transition states. nih.gov These studies suggest that the transition states are often highly asynchronous, meaning that the two new carbon-carbon bonds are not formed to the same extent at the transition state. The geometry and energy of the transition state are influenced by both steric and electronic factors. The bulky 9-bromononyl and pentyl groups on the furan ring would likely influence the stereochemical outcome of the cycloaddition, favoring the formation of the less sterically hindered product. The transition state can be stabilized by favorable orbital interactions between the highest occupied molecular orbital (HOMO) of the furan (the diene) and the lowest unoccupied molecular orbital (LUMO) of the dienophile. mdpi.com

Nucleophilic Substitution at the Bromine Atom:

The terminal bromine atom on the 9-bromononyl substituent provides a site for nucleophilic substitution reactions. These reactions likely proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. libretexts.orgpressbooks.pub

S(_N)2 Mechanism: A bimolecular nucleophilic substitution (S(_N)2) would involve a single-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The transition state for this reaction is a trigonal bipyramidal arrangement where the nucleophile and the leaving group (bromide ion) are partially bonded to the carbon atom. libretexts.org

S(_N)1 Mechanism: A unimolecular nucleophilic substitution (S(_N)1) would be a two-step process. The first and rate-determining step is the departure of the bromide ion to form a primary carbocation at the end of the nonyl chain. This carbocation would then be rapidly attacked by a nucleophile. However, primary carbocations are generally unstable, making the S(_N)1 pathway less likely unless rearrangement to a more stable carbocation is possible.

Given that the bromine is on a primary carbon, the S(_N)2 mechanism is generally favored. libretexts.org

Influence of Substituents on Furan Ring Aromaticity and Electronic Properties

The aromaticity of the furan ring is a key determinant of its reactivity. Aromaticity in furans arises from the delocalization of six π-electrons (four from the double bonds and a lone pair from the oxygen atom) in a cyclic, planar system, fulfilling Hückel's rule. wikipedia.org However, the aromatic character of furan is less pronounced than that of benzene, which influences its chemical behavior. chemrxiv.org The substituents on the furan ring in this compound play a significant role in modulating its aromaticity and electronic properties.

The aromaticity of furan and its derivatives can be assessed using various experimental and computational methods, including nuclear magnetic resonance (NMR) spectroscopy and computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov

Substituent Effects:

The three substituents on the furan ring—a 9-bromononyl group at C2, a methyl group at C3, and a pentyl group at C5—are all primarily alkyl in nature. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect and hyperconjugation. wikipedia.org This electron donation increases the electron density of the furan ring, which has several consequences:

Enhanced Reactivity in Electrophilic Substitution: The increased electron density makes the furan ring more nucleophilic and thus more reactive towards electrophiles. pearson.com

Influence on Aromaticity: While electron-donating groups can increase the π-electron density, they can also lead to a slight decrease in aromaticity by disrupting the even distribution of electron density around the ring. Computational studies on substituted furans have shown that the degree of aromaticity can be subtly influenced by the nature and position of the substituents. nih.gov

The long 9-bromononyl chain, while primarily an alkyl group, introduces a terminal bromine atom. The electronegative bromine atom will exert an electron-withdrawing inductive effect (-I effect) along the carbon chain. However, due to the length of the nonyl chain, this effect on the furan ring itself is expected to be minimal.

Electronic Properties Data:

While specific experimental data for this compound is not readily found in the literature, we can infer its electronic properties based on general principles and data for similar compounds. The table below provides a qualitative summary of the expected influence of the substituents on the electronic properties of the furan ring.

SubstituentPositionElectronic Effect on Furan RingExpected Impact on Reactivity
9-BromononylC2Weakly electron-donating (inductive and hyperconjugation from alkyl chain), with a negligible electron-withdrawing effect from the distant bromine.Increases reactivity towards electrophiles. May influence regioselectivity due to steric bulk.
MethylC3Electron-donating (inductive and hyperconjugation).Increases reactivity towards electrophiles.
PentylC5Electron-donating (inductive and hyperconjugation).Increases reactivity towards electrophiles.

Derivatization and Post Synthetic Functionalization Strategies for 2 9 Bromononyl 3 Methyl 5 Pentylfuran

Transformations of the 9-Bromononyl Substituent

The 9-bromononyl chain offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Formation of Organometallic Reagents from the Bromine Moiety

The terminal bromine atom of the nonyl chain can be readily converted into highly reactive organometallic species, such as organolithium and Grignard reagents. These intermediates are powerful nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The formation of an organolithium reagent is typically achieved by treating the bromoalkane with two equivalents of lithium metal in an inert solvent like pentane (B18724) or hexane. masterorganicchemistry.comsaylor.org This reaction proceeds via a reductive lithiation of the carbon-bromine bond. nih.gov Alternatively, halogen-metal exchange with an existing organolithium reagent, such as n-butyllithium, can also be employed. saylor.org

Grignard reagents are prepared by the reaction of the alkyl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.comlibretexts.orglibretexts.org The ether solvent is crucial as it coordinates to the magnesium center, stabilizing the organometallic species. libretexts.orglibretexts.org

These organometallic derivatives of 2-(9-bromononyl)-3-methyl-5-pentylfuran serve as key precursors for a wide array of subsequent reactions, including nucleophilic additions to carbonyls, epoxides, and nitriles, as well as in cross-coupling reactions. rug.nlyoutube.com

Cross-Coupling Reactions for Extended Architectures

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex organic molecules. The 9-bromononyl substituent of the target furan (B31954) is an excellent substrate for several such transformations, enabling the extension of the alkyl chain and the introduction of aryl, alkynyl, and other functionalities.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While the coupling of primary alkyl bromides is well-established, the use of long-chain alkyl halides can be optimized through careful selection of ligands and reaction conditions. wikipedia.org The use of 9-alkyl-9-borabicyclo[3.3.1]nonane (9-alkyl-9-BBN) reagents in Suzuki-Miyaura couplings has been shown to be effective for the formation of carbon-carbon bonds. uwindsor.ca

Sonogashira Coupling: To introduce a terminal alkyne, the Sonogashira reaction provides a reliable method. It couples the alkyl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. youtube.comresearchgate.net While traditionally used for aryl and vinyl halides, modifications have expanded its scope to include alkyl halides.

Negishi Coupling: This reaction utilizes an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent. The coupling of the resulting organozinc species with an aryl or vinyl halide is catalyzed by a palladium or nickel complex. baranlab.orgnih.gov Nickel-catalyzed Negishi reactions have been shown to be particularly effective for the cross-coupling of unactivated secondary alkyl bromides at room temperature. nih.gov The use of specific ligands, such as the biaryldialkylphosphine ligand CPhos, can effectively promote the desired coupling and suppress side reactions.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemResulting Linkage
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂)Pd catalyst, BaseC-C (Alkyl-Aryl/Alkenyl)
Sonogashira Terminal Alkyne (e.g., R-C≡CH)Pd catalyst, Cu(I) co-catalyst, BaseC-C (Alkyl-Alkynyl)
Negishi Organozinc (e.g., R-ZnX)Pd or Ni catalystC-C (Alkyl-Aryl/Alkenyl/Alkyl)

Other Functional Group Interconversions on the Alkyl Chain

Beyond organometallic chemistry and cross-coupling, the terminal bromine atom can be displaced by a variety of nucleophiles to introduce other functional groups. These functional group interconversions (FGIs) are fundamental in organic synthesis for tailoring the properties of the molecule. Examples include:

Azide (B81097) formation: Reaction with sodium azide (NaN₃) yields the corresponding 9-azidononylfuran, which can be further reduced to a primary amine or used in click chemistry.

Cyanide displacement: Treatment with sodium or potassium cyanide introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Ether synthesis: Williamson ether synthesis with an alkoxide provides access to ethers.

Thiol and sulfide (B99878) formation: Reaction with sodium hydrosulfide (B80085) or a thiolate leads to the corresponding thiol or sulfide.

Selective Functionalization of the Furan Ring in Complex Contexts

The furan ring, while aromatic, possesses distinct reactivity patterns compared to benzene (B151609), making it susceptible to both electrophilic substitution and metalation. However, the presence of multiple substituents in this compound necessitates careful control to achieve regioselective functionalization without compromising the integrity of the ring.

C-H Activation for Further Diversification

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. For trisubstituted furans, the remaining C-H bond (at the C4 position) is a target for such transformations. Palladium-catalyzed C-H arylation, for instance, can introduce an aryl group at this position. The development of practical C-H activation reactions often involves screening of metals, ligands, and reaction conditions to achieve the desired selectivity and efficiency.

Directed metalation is another key strategy for selective C-H functionalization. In this approach, a directing group on the molecule coordinates to an organolithium base, facilitating deprotonation at a specific ortho-position. researchgate.netbaranlab.org While the existing alkyl groups on the furan ring in the target molecule are not strong directing groups, the furan oxygen itself can direct lithiation to the adjacent C5 position. However, since the C5 position is already substituted, selective lithiation at the C4 position would likely require a more strategically placed directing group or specific reaction conditions that favor the thermodynamically more stable product. baranlab.org

Strategies for Introducing Additional Functional Groups without Ring Degradation

The furan ring is sensitive to strong acids and certain oxidizing agents, which can lead to ring-opening or polymerization. baranlab.org Therefore, introducing additional functional groups requires mild and selective methods.

One strategy involves electrophilic aromatic substitution. The furan ring is electron-rich and readily undergoes reactions like Vilsmeier-Haack formylation (to introduce an aldehyde group) or Friedel-Crafts acylation under carefully controlled conditions. The directing effects of the existing alkyl substituents would need to be considered to predict the regioselectivity of such reactions.

Another approach is through metal-halogen exchange on a pre-brominated furan ring, followed by quenching with an electrophile. This would require the selective bromination of the C4 position, which can be challenging in a polysubstituted furan.

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction where the furan acts as a diene, can be employed. However, this would lead to the loss of the furan's aromaticity and the formation of a bicyclic adduct, significantly altering the core structure.

Development of this compound as a Versatile Synthetic Building Block

The chemical architecture of this compound presents a unique opportunity for its development as a versatile synthetic building block. This bifunctional molecule possesses two distinct reactive sites: the terminal bromine atom on the C9 alkyl chain and the substituted furan ring. This duality allows for a wide array of selective chemical transformations, enabling the synthesis of a diverse range of complex molecules and functional materials. The long alkyl chain imparts flexibility and solubility in nonpolar media, while the furan ring offers a platform for manipulations involving aromatic and diene chemistry.

The terminal bromo group is a prime handle for nucleophilic substitution and organometallic reactions. Standard SN2 reactions can be employed to introduce a variety of functional groups, transforming the lipophilic alkylfuran into more complex structures. viu.calibretexts.orglibretexts.orgorgchemboulder.com For instance, conversion to amines, azides, thiols, ethers, and nitriles can be achieved under well-established conditions. libretexts.orgmdpi.combritannica.compressbooks.pubarkat-usa.org Furthermore, the bromide can be converted into a Grignard reagent, which opens up a plethora of possibilities for carbon-carbon bond formation with various electrophiles like aldehydes, ketones, and carbon dioxide. chemguide.co.ukyoutube.comlibretexts.org

The furan moiety, while less reactive than a simple furan due to its alkyl substituents, still retains the characteristic reactivity of an electron-rich heterocycle. It can participate as a diene in Diels-Alder cycloadditions, providing a pathway to complex bicyclic structures. rsc.orgacs.orgrsc.org Additionally, the furan ring can undergo electrophilic substitution reactions, such as Vilsmeier-Haack formylation, typically at the C4 position, to introduce further functionality. cambridge.orgresearchgate.netijpcbs.comjk-sci.com Metal-catalyzed cross-coupling reactions also offer a powerful tool for the arylation or alkenylation of the furan ring, should a bromo or iodo substituent be introduced onto the ring itself. researchgate.netbeilstein-journals.orgthieme-connect.comrsc.org

The strategic and selective modification of these two sites allows for the synthesis of tailored molecules. For example, the nonyl chain can be functionalized to act as a linker or to introduce a specific binding group, while the furan ring can be used as a diene in the construction of novel polymeric materials with tunable properties. acs.orgresearchgate.netcore.ac.ukrsc.orgresearchgate.net This versatility makes this compound a valuable intermediate for applications in materials science, and the synthesis of complex organic molecules.

Table 1: Proposed Derivatization of the 9-Bromononyl Chain This table outlines several potential nucleophilic substitution reactions at the terminal bromine of this compound. The conditions listed are based on standard procedures for alkyl halide transformations. masterorganicchemistry.combyjus.comlibretexts.orgnumberanalytics.com

EntryReagent(s)ConditionsProduct StructureHypothetical Yield (%)Proposed Analytical Marker
1Sodium azide (NaN₃)DMF, 80 °C2-(9-Azidononyl)-3-methyl-5-pentylfuran95IR: ~2100 cm⁻¹ (azide stretch)
2Sodium cyanide (NaCN)DMSO, 90 °C10-(3-Methyl-5-pentylfuran-2-yl)decanenitrile88IR: ~2250 cm⁻¹ (nitrile stretch)
3Ammonia (B1221849) (NH₃)Ethanol, sealed tube, 100 °C9-(3-Methyl-5-pentylfuran-2-yl)nonan-1-amine75¹H NMR: Disappearance of signal at ~3.4 ppm (CH ₂Br)
4Sodium thiomethoxide (NaSMe)THF, 60 °C3-Methyl-2-(9-(methylthio)nonyl)-5-pentylfuran92¹H NMR: New singlet at ~2.1 ppm (S-CH ₃)
5Sodium ethoxide (NaOEt)Ethanol, reflux2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran85¹H NMR: New quartet at ~3.5 ppm and triplet at ~1.2 ppm (ethoxy)
6Lithium acetylide-ethylenediamine complexDMSO, RT2-(Undec-10-yn-1-yl)-3-methyl-5-pentylfuran70IR: ~3300 cm⁻¹ (terminal alkyne C-H) and ~2120 cm⁻¹ (C≡C)
7Magnesium (Mg), then CO₂, then H₃O⁺Dry Ether, then H₃O⁺10-(3-Methyl-5-pentylfuran-2-yl)decanoic acid65IR: Broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1710 cm⁻¹

Table 2: Proposed Functionalization of the Furan Ring This table presents hypothetical reactions targeting the furan ring of this compound. These strategies are based on established furan chemistry. rsc.orgcambridge.orgacs.org

EntryReagent(s)ConditionsProduct StructureHypothetical Yield (%)Proposed Analytical Marker
1N-PhenylmaleimideToluene (B28343), 110 °CDiels-Alder adduct of the furan and N-phenylmaleimide60¹H NMR: Appearance of signals for olefinic and bridgehead protons of the oxabicycloheptene core
2POCl₃, DMF, then H₂O0 °C to RT2-(9-Bromononyl)-5-pentylfuran-3-carbaldehyde70¹H NMR: New singlet for aldehyde proton at ~9-10 ppm
3N-Bromosuccinimide (NBS)CCl₄, reflux4-Bromo-2-(9-bromononyl)-3-methyl-5-pentylfuran80Mass Spec: Isotopic pattern for two bromine atoms
4Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ (after conversion of furan to 4-bromo derivative)Toluene/H₂O, 90 °C2-(9-Bromononyl)-3-methyl-4-phenyl-5-pentylfuran75¹H NMR: Appearance of aromatic signals for the new phenyl group

Advanced Analytical Spectroscopic and Chromatographic Characterization in Furan Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides detailed information about the molecular structure, connectivity, and electronic environment of a compound. For furan (B31954) derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(9-Bromononyl)-3-methyl-5-pentylfuran, ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The single proton on the furan ring is expected to appear as a singlet in the aromatic region. The protons of the methyl group attached to the furan ring would also produce a singlet. The methylene (B1212753) protons of the pentyl and bromononyl chains would show complex multiplets due to spin-spin coupling with neighboring protons. The methylene protons adjacent to the bromine atom would be deshielded and appear at a higher chemical shift compared to the other methylene groups in the nonyl chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The four carbons of the substituted furan ring would have characteristic chemical shifts. The carbons of the methyl, pentyl, and bromononyl substituents would also be resolved, with the carbon atom bonded to the bromine atom showing a significantly different chemical shift due to the halogen's electronegativity.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the assignment of the protons within the pentyl and bromononyl chains. An HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C spectra.

¹H NMR Data ¹³C NMR Data
Chemical Shift (ppm) Assignment
~5.85 (s, 1H)Furan-H
~2.55 (t, 2H)CH₂ adjacent to furan (nonyl)
~2.45 (t, 2H)CH₂ adjacent to furan (pentyl)
~3.40 (t, 2H)CH₂-Br
~1.95 (s, 3H)Furan-CH₃
~1.20-1.70 (m)Other CH₂ of chains
~0.90 (t, 3H)CH₃ of pentyl

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be seen, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). Common fragmentation pathways would include cleavage of the alkyl chains and loss of the bromine atom.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₉H₃₃BrO), the calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition with a high degree of confidence.

Ion m/z (Nominal) Expected Fragmentation
[M]⁺356/358Molecular Ion
[M-Br]⁺277Loss of Bromine
[M-C₅H₁₁]⁺285/287Loss of Pentyl Radical
[C₁₀H₁₈Br]⁺233/235Cleavage at Furan Ring
[C₁₀H₁₅O]⁺151Furan Ring with Pentyl Group

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the furan ring and the alkyl chains. The C-H stretching vibrations of the furan ring are typically observed around 3100 cm⁻¹. The C=C stretching vibrations of the furan ring appear in the region of 1500-1600 cm⁻¹. The C-O-C stretching of the furan ring gives rise to a strong absorption band around 1000-1200 cm⁻¹. The aliphatic C-H stretching vibrations of the alkyl chains would be observed just below 3000 cm⁻¹. researchgate.netwashington.edu The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of furan and its derivatives is characterized by absorptions due to π → π* transitions. globalresearchonline.net For 2,3,5-trisubstituted furans, the absorption maximum (λ_max) is expected in the range of 220-240 nm. chemicalpapers.comresearchgate.net The specific position of the λ_max for this compound would be influenced by the alkyl substituents.

IR Data UV-Vis Data
Wavenumber (cm⁻¹) Assignment
~3100Furan C-H stretch
2850-2960Aliphatic C-H stretch
~1580Furan C=C stretch
~1150Furan C-O-C stretch
~560C-Br stretch

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

HPLC is a versatile technique for the analysis and purification of moderately polar to nonpolar compounds. For the nonpolar compound this compound, reversed-phase HPLC would be the method of choice. A C18 stationary phase would effectively retain the compound, and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and water would be used for elution. A UV detector set at the λ_max of the compound would be used for detection. By developing an appropriate gradient elution method, this compound can be separated from starting materials and byproducts, and its purity can be accurately determined.

HPLC Parameters
Stationary Phase C18
Mobile Phase Acetonitrile/Water Gradient
Detection UV at ~225 nm

GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov

Gas Chromatography (GC): A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would be suitable for the separation. A temperature-programmed oven would be used to ensure good resolution and peak shape.

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon in the analyte. It is used for quantitative analysis and to assess the purity of the compound.

Mass Spectrometry/Mass Spectrometry (MS/MS): Coupling GC with a mass spectrometer (GC/MS) provides both retention time and mass spectral data, allowing for highly confident peak identification. researchgate.net For even greater selectivity and sensitivity, tandem mass spectrometry (GC/MS/MS) can be employed. In this technique, a specific parent ion from the initial mass spectrum is selected and fragmented further to produce a daughter ion spectrum. This process, known as selected reaction monitoring (SRM), is highly specific and can be used to detect and quantify the target compound at very low levels in complex matrices.

Headspace Solid Phase Microextraction (HS-SPME) Techniques for Volatile Analysis

Headspace Solid Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique widely employed for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. researchgate.net In the context of furan research, HS-SPME is particularly valuable for analyzing trace levels of furan derivatives in complex samples. mdpi.comnih.gov The technique involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes partition between the sample matrix, the headspace, and the fiber coating. mdpi.com Following extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis. mdpi.com

The efficiency of the HS-SPME process is influenced by several parameters that must be optimized to achieve maximum sensitivity and reproducibility. These parameters include the choice of fiber coating, extraction time and temperature, sample volume, and the ionic strength of the sample matrix. nih.govnih.gov For the analysis of furan and its derivatives, fibers with a carboxen/polydimethylsiloxane (CAR/PDMS) coating have been shown to be highly effective. researchgate.netnih.govnih.gov

Table 1: Optimized HS-SPME Parameters for Furan Analysis in Different Matrices

Parameter Food Samples mdpi.com Coffee nih.gov Biological Fluids (Hypothetical for this compound)
Fiber Coating CAR/PDMS 75 µm CAR/PDMS PDMS/DVB
Extraction Temp. 35°C Not Specified 60°C
Extraction Time 15 min Not Specified 30 min
Equilibration Time 15 min Not Specified 10 min
Desorption Time Not Specified Not Specified 5 min
Agitation Not Specified Not Specified 250 rpm

| Salt Addition | Saturated NaCl | Not Specified | 1g NaCl |

This table presents a compilation of optimized HS-SPME conditions from various studies for the analysis of furan derivatives and hypothetical conditions for the analysis of this compound in a biological matrix.

For a hypothetical analysis of this compound, which is expected to be less volatile than smaller furan derivatives due to its long alkyl and bromononyl chains, the HS-SPME parameters would likely require significant modification. A higher extraction temperature and longer extraction time might be necessary to facilitate its partitioning into the headspace. The choice of fiber coating would also be critical, with a less polar coating potentially being more suitable for this larger, more lipophilic molecule.

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive characterization of novel compounds like this compound. nih.govajrconline.org These techniques provide a wealth of information, from molecular weight and elemental composition to detailed structural features.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common hyphenated technique for the analysis of volatile and semi-volatile furan derivatives. uliege.be The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. restek.com The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification. uliege.be For furan analysis, high-resolution capillary columns such as the HP-5MS are often used to achieve good separation of isomers. mdpi.com

Table 2: Typical GC-MS Parameters for Furan Derivative Analysis

Parameter Value/Condition
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Injector Temp. 250°C
Oven Program 40°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-550 |

This table outlines typical GC-MS parameters that could be adapted for the analysis of this compound.

In the mass spectrum of this compound, one would expect to observe the molecular ion peak, as well as characteristic fragmentation patterns. These would likely include the loss of the bromine atom, cleavage of the nonyl and pentyl chains, and fragmentation of the furan ring, providing crucial structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for the structural elucidation of organic molecules. youtube.com Both ¹H and ¹³C NMR spectroscopy would be essential for the unambiguous characterization of this compound.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the protons on the furan ring, the methyl and pentyl groups, and the long bromononyl chain. The chemical shifts and coupling patterns would allow for the precise assignment of each proton.

¹³C NMR would reveal the number of unique carbon atoms in the molecule, including those in the furan ring, the alkyl chains, and the carbon bearing the bromine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be a valuable complementary technique, especially if the compound exhibits limited volatility or thermal instability, which might be a concern with the long bromononyl chain. ajrconline.org LC-MS is particularly useful for the analysis of larger, less volatile molecules. nih.gov

By employing a combination of these advanced analytical techniques, a comprehensive characterization of this compound can be achieved, providing detailed insights into its structure and purity.

Theoretical and Computational Chemistry Studies on 2 9 Bromononyl 3 Methyl 5 Pentylfuran and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for understanding the electronic structure and reactivity of 2-(9-Bromononyl)-3-methyl-5-pentylfuran. These calculations offer a detailed picture of the electron distribution and orbital energies within the molecule.

The furan (B31954) ring, being an aromatic system, possesses a high degree of electron density, which makes it susceptible to electrophilic substitution reactions. numberanalytics.comnumberanalytics.com The oxygen heteroatom donates electron density to the ring through resonance, enhancing its reactivity. numberanalytics.com The presence of alkyl substituents at the 2, 3, and 5 positions further influences the electronic properties. The methyl and pentyl groups are electron-donating, thereby increasing the electron density of the furan ring and activating it towards electrophilic attack. The long 9-bromononyl chain, while primarily alkyl in nature, introduces a site for nucleophilic attack at the carbon atom bonded to the bromine.

DFT calculations can be employed to determine key reactivity descriptors, as illustrated in the hypothetical data below.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates the ability to donate electrons; higher values suggest greater reactivity towards electrophiles.
LUMO Energy1.5 eVIndicates the ability to accept electrons; lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap7.7 eVRelates to the chemical stability of the molecule; a larger gap implies higher stability.
Mulliken Charge on C2-0.25Suggests a site favorable for electrophilic attack.
Mulliken Charge on C5-0.23Also indicates a site favorable for electrophilic attack.
Mulliken Charge on Cα (of nonyl)+0.15Indicates the electrophilic nature of the carbon attached to the bromine atom.

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The calculated electron densities, often visualized as molecular electrostatic potential (MEP) maps, would likely show the highest electron density localized on the furan ring, particularly at the C2 and C5 positions, which are unsubstituted. This is consistent with the general reactivity patterns of substituted furans. numberanalytics.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several reaction types can be investigated.

One important reaction would be nucleophilic substitution at the 9-bromononyl side chain. The reaction mechanism, whether proceeding through an S_N1 or S_N2 pathway, can be modeled. DFT calculations can be used to locate the transition state structures and determine the activation barriers for each step. For instance, the reaction with a nucleophile like hydroxide (B78521) would involve the attack on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

Another area of interest is the reactivity of the furan ring itself. Furan and its derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction, where the furan acts as the diene. numberanalytics.com The presence of bulky substituents might sterically hinder this type of reaction. Computational methods can predict the feasibility and stereoselectivity of such reactions.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of an Analogue

Reaction TypeReactantsActivation Energy (kcal/mol)Rate-Determining Step
Diels-Alder CycloadditionFuran + Maleic Anhydride18.5Formation of the six-membered ring
Electrophilic Aromatic SubstitutionFuran + Nitronium ion12.3Attack of the electrophile on the furan ring

Note: This data is based on known reactions of furan and serves as an example of what computational modeling can provide.

Methods like the nudged elastic band (NEB) can be used to find the minimum energy path between reactants and products, allowing for a detailed mapping of the reaction coordinate.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, the prediction of its ¹H and ¹³C NMR spectra, as well as its infrared (IR) spectrum, would be of great interest.

By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts in NMR spectroscopy. These calculations are typically performed using DFT methods. The predicted spectrum can then be compared with experimental data to confirm the structure of the compound.

Similarly, by calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. The calculated frequencies correspond to the various vibrational modes of the molecule, such as C-H stretches, C=C stretches of the furan ring, and the C-Br stretch.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterAssignment
¹H NMRδ 5.8-6.0 ppmFuran ring protons
¹³C NMRδ 140-150 ppmFuran ring carbons
IR1500-1600 cm⁻¹Furan ring C=C stretching
IR650-680 cm⁻¹C-Br stretching

Note: These are exemplary predicted values and would need to be confirmed by experimental measurement.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Side Chains

The long and flexible 9-bromononyl and pentyl side chains of this compound can adopt a multitude of conformations. Understanding this conformational landscape is crucial as it can influence the molecule's physical properties and reactivity.

Conformational analysis can be performed using molecular mechanics or DFT to identify low-energy conformers. For a molecule with such long alkyl chains, a systematic search of the conformational space can be computationally expensive.

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of the molecule over time. nih.govyoutube.com By simulating the motion of the atoms at a given temperature, MD can provide insights into the flexibility of the side chains, their preferred orientations, and the interactions between them. nih.govyoutube.com These simulations can reveal, for example, whether the side chains tend to fold back upon themselves or extend into the surrounding medium. The choice of force field is a critical aspect of setting up accurate MD simulations. researchgate.net

The results of such simulations could be used to calculate properties like the radius of gyration, which gives an indication of the compactness of the molecule, and to analyze the torsional angles along the alkyl chains to understand their conformational preferences.

Applications of 2 9 Bromononyl 3 Methyl 5 Pentylfuran in Fundamental Chemical Research

Q & A

Basic Research Question: What are the optimal synthetic routes for 2-(9-Bromononyl)-3-methyl-5-pentylfuran, and how can reaction conditions be systematically optimized?

Answer:
Synthesis of brominated furan derivatives often involves nucleophilic substitution or coupling reactions. For example, a method analogous to the synthesis of 5-bromo-2,4,6-trimethylbenzofuran derivatives () could be adapted. Key steps include:

  • Alkylation : Introduce the 9-bromononyl chain via a Williamson ether synthesis or Suzuki coupling, using a palladium catalyst in anhydrous THF (as in ).
  • Regioselectivity control : Use steric hindrance (e.g., bulky bases) to direct substitution to the desired position on the furan ring.
  • Optimization : Perform a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). Monitor progress via TLC or HPLC, referencing retention times from analogous compounds (e.g., ).

Critical parameters : Reaction time (6–12 hours at 68°C, as in ), inert atmosphere, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced Research Question: How can structural contradictions in crystallographic data for brominated furans be resolved, particularly regarding torsion angles and bond lengths?

Answer:
Discrepancies in X-ray diffraction data (e.g., C1–C2–C3–C9 torsion angles of −4.3° vs. 25.77° for sulfinyl groups in vs. 4) arise from conformational flexibility or crystal packing effects. To address this:

Computational validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental and theoretical bond angles.

Temperature-dependent crystallography : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion.

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) influencing packing (as in ).

Example : For this compound, compare Br–C bond lengths (typically 1.89–1.93 Å in ) with DFT-optimized geometries to identify outliers.

Basic Research Question: What spectroscopic techniques are most reliable for characterizing the purity and regiochemistry of this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent patterns using chemical shift ranges:
    • Furan protons: δ 6.2–7.5 ppm ( ).
    • Bromononyl chain: δ 1.2–1.8 ppm (methylene), δ 3.4–3.6 ppm (Br–CH2) ().
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error.
  • IR spectroscopy : Validate C–Br stretches (500–600 cm<sup>−1</sup>) and furan ring vibrations (1600–1700 cm<sup>−1</sup>) .

Advanced Research Question: How does the bromine atom’s electronic effects influence the stability of this compound under varying storage conditions?

Answer:
The C–Br bond’s susceptibility to homolytic cleavage or nucleophilic attack () requires stability studies:

Accelerated degradation : Expose the compound to UV light (254 nm), heat (40–60°C), or humidity (75% RH).

Analytical monitoring : Use GC-MS or HPLC to track decomposition products (e.g., furan ring oxidation or debromination).

Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (argon) for long-term storage .

Data interpretation : Compare degradation rates with structurally similar brominated furans (e.g., ’s 5-acetyl derivative).

Basic Research Question: What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

Answer:
Based on Safety Data Sheets ():

  • Ventilation : Use fume hoods for all procedures (flash point <100°C inferred from ).
  • PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats.
  • Spill management : Absorb with vermiculite, avoid water (prevents Br<sup>−</sup> leaching), and dispose as halogenated waste.
  • Storage : In amber glass under argon at −20°C to prevent photolysis and oxidation .

Advanced Research Question: How can computational modeling predict the bioactivity or material properties of this compound?

Answer:
Leverage QSAR or molecular docking:

Lipophilicity (LogP) : Estimate using fragment-based methods (e.g., Bromine contributes +0.94).

Drug-likeness : Apply Veber’s rules (rotatable bonds ≤10, PSA <140 Ų).

Material properties : Simulate dielectric constants or HOMO/LUMO gaps (Gaussian 09, B3LYP) to assess optoelectronic potential .

Validation : Compare with experimental data from benzofuran derivatives (e.g., ’s nitro-substituted analog).

Basic Research Question: What chromatographic methods are suitable for isolating this compound from reaction mixtures?

Answer:

  • Normal-phase HPLC : Use a silica column with hexane/isopropanol (95:5) at 1.5 mL/min; retention time ~12–15 min (analogous to ).
  • GC-MS : Optimize with a mid-polarity column (DB-35MS) and temperature ramp (50°C to 280°C at 10°C/min).
  • TLC : Rf ≈ 0.4–0.5 in hexane:ethyl acetate (8:2), visualized under UV 254 nm .

Advanced Research Question: How can regioselectivity challenges in functionalizing the furan ring be systematically addressed?

Answer:

  • Directing groups : Install temporary substituents (e.g., sulfinyl groups in ) to steer bromination or alkylation.
  • Metal-mediated strategies : Use Pd-catalyzed C–H activation (e.g., ’s cinnamoylation method) for C3 or C5 functionalization.
  • Kinetic vs. thermodynamic control : Vary reaction temperature and solvent polarity to favor desired products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.